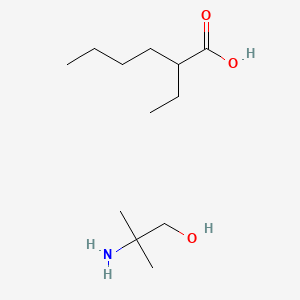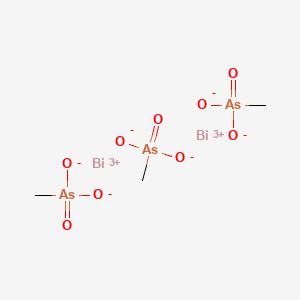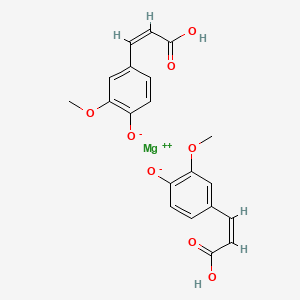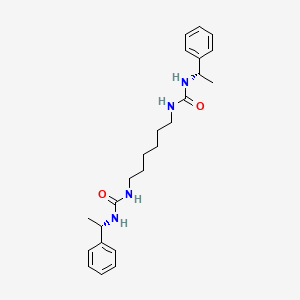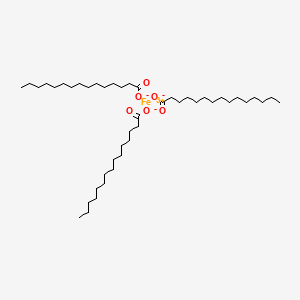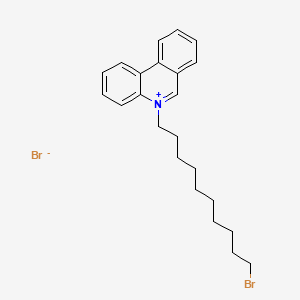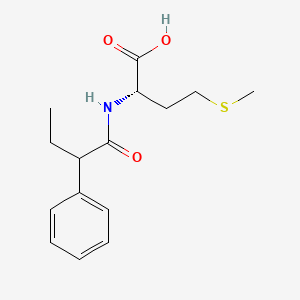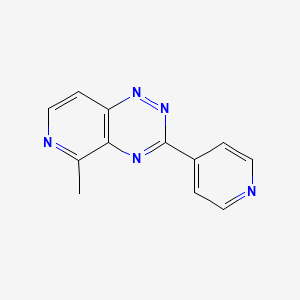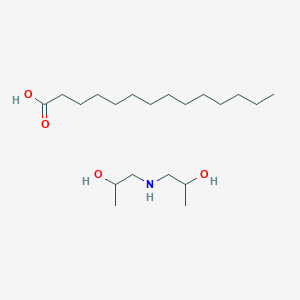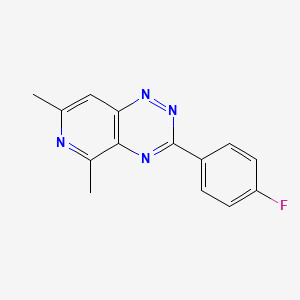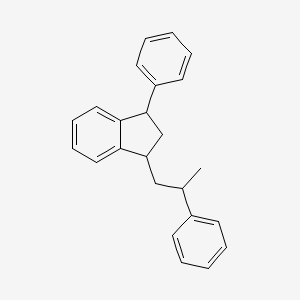
1-Phenyl-3-(2-phenylpropyl)indan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-phenylpropyl)indan is an organic compound with the molecular formula C24H24 It is a derivative of indan, a bicyclic hydrocarbon, and features a phenyl group and a phenylpropyl group attached to the indan core
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2-phenylpropyl)indan can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indan with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the reduction of 1-phenyl-3-(2-phenylpropyl)indene using hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Phenyl-3-(2-phenylpropyl)indan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces fully saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-phenylpropyl)indan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-phenylpropyl)indan involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparación Con Compuestos Similares
1-Phenyl-3-(2-phenylpropyl)indan can be compared with other similar compounds, such as:
Indan: The parent compound, which lacks the phenyl and phenylpropyl groups.
1-Phenylindane: A derivative with a single phenyl group attached to the indan core.
2-Phenylpropylindane: A derivative with a phenylpropyl group attached to the indan core.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
84255-50-5 |
|---|---|
Fórmula molecular |
C24H24 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-phenylpropyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)16-21-17-24(20-12-6-3-7-13-20)23-15-9-8-14-22(21)23/h2-15,18,21,24H,16-17H2,1H3 |
Clave InChI |
JOJLONCHKZAGGP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



